

# An In-depth Technical Guide to the Physicochemical Properties of Neuchromenin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neuchromenin*

Cat. No.: *B161805*

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## Introduction

**Neuchromenin** is a microbial metabolite first isolated from the culture broth of *Eupenicillium javanicum* var. *meloforme* PFI81.[1] It has garnered interest in the scientific community for its biological activity, notably its ability to induce neurite outgrowth in PC12 cells.[1] This property suggests potential applications in neuroscience research and drug development for neurodegenerative disorders. Understanding the physicochemical properties of **Neuchromenin** is fundamental for its formulation, delivery, and interaction with biological systems. This guide provides a comprehensive overview of its known physicochemical characteristics, detailed experimental protocols for their determination, and an exploration of the signaling pathway associated with its primary biological function.

## Physicochemical Properties

A summary of the key physicochemical properties of **Neuchromenin** is presented below. It is important to note that while some properties have been determined, others are based on computational predictions and are specified as such.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>5</sub>	PubChem
Molecular Weight	248.23 g/mol	PubChem
CAS Number	180964-26-5	ChemicalBook[1]
Boiling Point	483.6 ± 45.0 °C (Predicted)	ChemicalBook[1], MySkinRecipes[2]
Density	1.51 ± 0.1 g/cm <sup>3</sup> (Predicted)	ChemicalBook[1]
pKa	9.25 ± 0.40 (Predicted)	ChemicalBook[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
Melting Point	Not available	

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Neuchromenin** are outlined below. These protocols are based on standard laboratory practices.

### Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

**Principle:** An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.

**Procedure:**

- **Preparation:** Add an excess amount of **Neuchromenin** to a known volume of the desired solvent (e.g., DMSO) in a sealed glass vial.

- **Equilibration:** Agitate the vial at a constant temperature using a shaker or magnetic stirrer for 24-72 hours to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant using a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.
- **Quantification:** Determine the concentration of **Neuchromenin** in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
- **Reporting:** Express the solubility in mg/mL or mol/L at the specified temperature.

## Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

**Principle:** A small amount of the solid sample is heated in a capillary tube at a controlled rate, and the temperature range over which the substance melts is observed.

**Procedure:**

- **Sample Preparation:** Ensure the **Neuchromenin** sample is dry and finely powdered.
- **Loading:** Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a melting point apparatus.
- **Heating:** Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).
- **Reporting:** The melting point is reported as a temperature range.

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like **Neuchromenin**, the pKa of the hydroxyl groups is of particular interest.

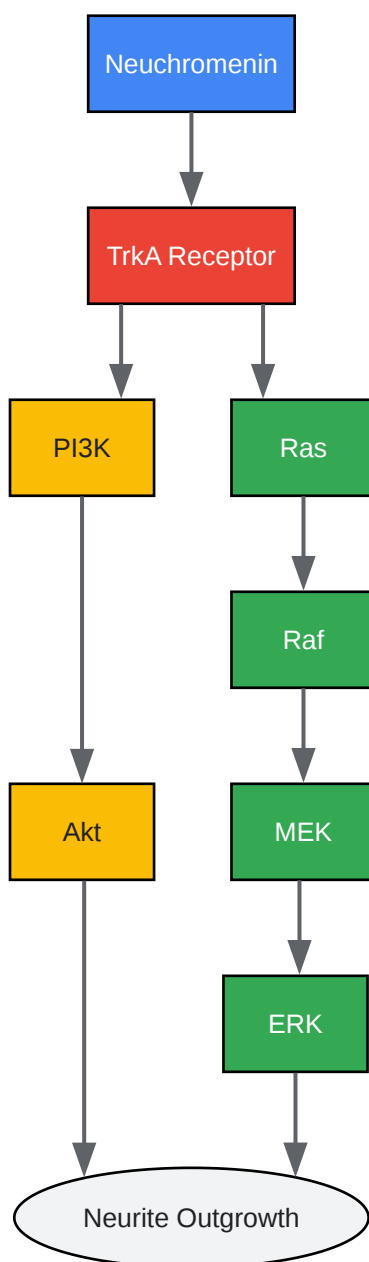
Experimental Determination (Potentiometric Titration):

- **Solution Preparation:** Dissolve a precise amount of **Neuchromenin** in a suitable solvent mixture (e.g., water-methanol).
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Computational Prediction: Due to the presence of phenolic hydroxyl groups, the pKa of **Neuchromenin** can be predicted using computational methods. Density Functional Theory (DFT) calculations with a suitable functional and basis set, combined with a continuum solvation model, can provide accurate pKa predictions for phenolic compounds.

## Signaling Pathway

**Neuchromenin** is known to induce neurite outgrowth in PC12 cells, a well-established model for studying neuronal differentiation. This biological activity is characteristic of neurotrophic factors like Nerve Growth Factor (NGF). The signaling cascade initiated by NGF in PC12 cells is a likely pathway through which **Neuchromenin** exerts its effects.



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Caption: Proposed signaling pathway for **Neuchromenin**-induced neurite outgrowth.

The diagram illustrates the key signaling cascades, the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are downstream of the TrkA receptor and are crucial for promoting neurite outgrowth.

## Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Neuchromenin**, offering valuable information for researchers and professionals in drug development. While some experimental data remains to be fully elucidated, the provided protocols offer a clear path for their determination. The understanding of its biological activity in the context of established neurotrophic signaling pathways further underscores its potential as a lead compound for neurological research.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Neuchromenin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161805#physicochemical-properties-of-neuchromenin]

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